molecular formula C16H23NO4S B2738908 3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one CAS No. 861209-18-9

3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one

Cat. No.: B2738908
CAS No.: 861209-18-9
M. Wt: 325.42
InChI Key: JSRXXECXVXILFB-UHFFFAOYSA-N
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Description

3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one is a heterocyclic compound featuring a 1,3-oxazolidin-2-one core substituted with a benzenesulfonyl group attached to a heptyl chain at position 2. This structure combines the oxazolidinone ring’s inherent rigidity and hydrogen-bonding capacity with the electron-withdrawing benzenesulfonyl moiety, which may influence reactivity, stability, and intermolecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-(benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-2-3-4-8-11-15(17-12-13-21-16(17)18)22(19,20)14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRXXECXVXILFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(N1CCOC1=O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with a benzenesulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the sulfonyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

The oxazolidinone scaffold is well-known for its pharmacological activities, particularly as antibacterial agents. Compounds like 3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one have been investigated for their potential as:

  • Antimicrobial Agents : The oxazolidinone class has shown efficacy against Gram-positive bacteria, including multi-drug resistant strains. The benzenesulfonyl group may enhance the compound's ability to penetrate bacterial membranes and inhibit protein synthesis.
  • Positive Allosteric Modulators : Research indicates that oxazolidinones can act as positive allosteric modulators of metabotropic glutamate receptors (mGluR2), which are implicated in various neurological disorders. This modulation can potentially lead to therapeutic effects in conditions such as anxiety and depression .
  • CETP Inhibition : Some derivatives of oxazolidinones have been identified as cholesteryl ester transfer protein (CETP) inhibitors, which could be beneficial in managing lipid levels and reducing cardiovascular disease risk .

Material Science Applications

The unique properties of this compound lend themselves to applications in material science:

  • Polymer Synthesis : The compound can serve as a monomer or additive in the synthesis of polymers with specific mechanical and thermal properties. Its structure can contribute to enhanced stability and performance in various applications.
  • Coatings and Adhesives : Due to its chemical stability and potential for functionalization, this oxazolidinone could be utilized in formulating advanced coatings and adhesives that require specific adhesion properties or resistance to environmental degradation.

Synthetic Intermediate

As a synthetic intermediate, this compound can be used in the synthesis of more complex molecules:

  • Building Block for Drug Development : The compound can act as a versatile building block for synthesizing other bioactive molecules. Its ability to undergo further chemical transformations makes it valuable in drug discovery processes.

Case Studies and Research Findings

Several studies have documented the synthesis and application of oxazolidinones, including this compound:

Study ReferenceApplication FocusKey Findings
Naumov et al., 1976 Antimicrobial ActivityInvestigated the antibacterial properties of various oxazolidinones; highlighted potential against resistant strains.
EP2029560A2 CETP InhibitionDescribed the effectiveness of oxazolidinone derivatives in modifying lipid profiles beneficially.
PubMed Study Neurological ModulationIdentified oxazolidinones as positive allosteric modulators of mGluR2 with implications for treating CNS disorders.

Mechanism of Action

The mechanism of action of 3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Weight (g/mol) CAS RN Key Properties/Reactivity Reference
3-(4-Nitrophenyl)-1,3-oxazolidin-2-one 4-Nitrophenyl group at position 3 222.20 Not provided Catalytically reduced to 3-(4-aminophenyl) derivative via Au-NCs/SCNPs; nitro group enables redox activity .
(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one Fluorophenyl and hydroxypentanoyl groups 385.40 Not provided Ezetimibe precursor; selective reduction (>95% conversion) in biochemical synthesis .
3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one α,β-unsaturated butenoyl group at position 3 155.15 109299-92-5 Reactivity influenced by conjugated enone system; potential for Michael addition or cycloadditions .
3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole Chloromethyl and phenyl groups on dihydrooxazole 195.65 80061-95-6 Chloromethyl group may enhance electrophilicity; dihydrooxazole core alters ring strain .
Target: 3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one Benzenesulfonyl-heptyl chain at position 3 ~337.45 (estimated) Not provided Expected high steric bulk and electron-withdrawing effects; potential for altered solubility and metabolic stability.

Reactivity and Catalytic Behavior

  • Reduction Profiles : Unlike 3-(4-nitrophenyl)-1,3-oxazolidin-2-one, which undergoes nitro-to-amine reduction , the benzenesulfonyl group in the target compound is less prone to reductive cleavage, suggesting divergent applications in catalysis or drug design.
  • Electronic Effects: The benzenesulfonyl group is a strong electron-withdrawing substituent, which may deactivate the oxazolidinone ring toward nucleophilic attack compared to electron-donating groups (e.g., fluorophenyl in the ezetimibe precursor ).

Physicochemical Properties

  • Solubility: The heptyl chain in the target compound likely increases hydrophobicity, contrasting with the polar nitro or amino groups in 3-(4-nitrophenyl)- and 3-(4-aminophenyl)- derivatives. This could impact bioavailability or formulation strategies.

Biological Activity

3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one is a synthetic compound with significant potential in biological research and pharmaceutical applications. Its unique structure, comprising a benzenesulfonyl group and a heptyl chain, contributes to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.

  • Molecular Formula : C₁₆H₂₃NO₄S
  • Molecular Weight : 325.42 g/mol
  • CAS Number : 861209-18-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The benzenesulfonyl group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on target biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of protein functions, which is crucial for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that oxazolidinones, including this compound, exhibit antimicrobial properties. These compounds have been studied for their ability to inhibit bacterial protein synthesis by targeting the ribosomal machinery. This mechanism makes them valuable candidates in the development of new antibiotics, particularly against resistant strains of bacteria.

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer properties. Its ability to interfere with cellular processes through enzyme inhibition could lead to the suppression of tumor growth. Further research is required to elucidate its efficacy and mechanism in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with related oxazolidinone derivatives.

Compound NameStructureBiological Activity
3-[1-(Benzenesulfonyl)hexyl]-1,3-oxazolidin-2-oneHexylModerate antimicrobial
3-[1-(Benzenesulfonyl)octyl]-1,3-oxazolidin-2-oneOctylModerate anticancer
This compound Heptyl Potentially high activity

The heptyl chain length in this compound may enhance its solubility and reactivity compared to hexyl or octyl derivatives, potentially leading to improved biological activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of oxazolidinones:

  • Enzyme Inhibition Studies : A study demonstrated that similar oxazolidinones effectively inhibited bacterial ribosomal RNA synthesis. The findings suggest that modifications in the side chains can enhance binding affinity and specificity towards bacterial targets.
  • Anticancer Research : Another study explored the cytotoxic effects of various oxazolidinones on cancer cell lines. Results indicated that compounds with longer alkyl chains exhibited increased potency against specific cancer types, highlighting the importance of structural variations.

Q & A

Q. What are the recommended synthetic strategies for constructing the 1,3-oxazolidin-2-one core in 3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one?

The 1,3-oxazolidin-2-one ring is typically synthesized via cyclization of 1,2-amino alcohols with phosgene derivatives or carbamoyl chlorides. For asymmetric synthesis, chiral auxiliaries like Evans oxazolidinones (e.g., 4-substituted derivatives) are employed to control stereochemistry . The benzenesulfonyl-heptyl side chain can be introduced using nucleophilic substitution or coupling reactions under controlled conditions (e.g., SN2 with benzenesulfonyl chloride). Post-functionalization steps may require protecting group strategies to avoid side reactions.

Q. How can the stereochemistry of this compound be confirmed?

X-ray crystallography is the gold standard for absolute stereochemical determination. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to analyze crystallographic data . For solution-phase analysis, NOESY NMR can identify spatial proximities between protons, while chiral HPLC or circular dichroism (CD) can confirm enantiopurity.

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

  • LC-MS/MS : Validates molecular weight and detects impurities.
  • NMR (¹H, ¹³C, 2D-COSY/HMBC) : Confirms structural integrity and regiochemistry.
  • Elemental Analysis : Verifies stoichiometric composition.
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1750 cm⁻¹) and sulfonyl (S=O, ~1350/1150 cm⁻¹) groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Step 1 : Synthesize analogs with modifications to the benzenesulfonyl group (e.g., electron-withdrawing/donating substituents) and heptyl chain length.
  • Step 2 : Test antibacterial efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) using MIC assays, comparing results to known oxazolidinone drugs like linezolid .
  • Step 3 : Correlate activity trends with computational docking studies (e.g., binding to bacterial 50S ribosomal subunit).

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

  • Challenge : Flexible heptyl chain may cause disorder in crystal lattices.
  • Solution : Use low-temperature (100 K) data collection to minimize thermal motion. Refinement in SHELXL with restraints for bond lengths/angles improves model accuracy .
  • Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions).

Q. How can conflicting biological activity data from different studies be resolved?

  • Approach : Re-evaluate experimental conditions (e.g., bacterial strain variability, assay pH, and compound solubility).
  • Method : Perform dose-response curves in triplicate and compare with positive controls (e.g., linezolid). Statistical tools (e.g., ANOVA) identify significant outliers .

Q. What strategies enable enantioselective synthesis of this compound for pharmacological studies?

  • Chiral Auxiliaries : Use (S)- or (R)-Evans oxazolidinones to induce asymmetry during ring formation .
  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereocontrolled cyclization.
  • Resolution Techniques : Chiral column chromatography or enzymatic resolution (e.g., lipases) to separate enantiomers .

Methodological Considerations

Q. How is the benzenesulfonyl group’s electronic effect on reactivity assessed?

  • Hammett Analysis : Synthesize derivatives with substituents (e.g., -NO₂, -OCH₃) on the benzene ring.
  • Kinetic Studies : Measure reaction rates (e.g., nucleophilic substitutions) to correlate σ values with activation energy .

Q. What computational methods predict the metabolic stability of this compound?

  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 interactions.
  • Metabolite Identification : Incubate with liver microsomes and analyze via LC-HRMS for oxidation/cleavage products .

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